molecular formula C20H13FN4O3 B11663345 6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11663345
M. Wt: 376.3 g/mol
InChI Key: SSZJYYYKQQKMGL-UHFFFAOYSA-N
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Description

6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the benzodioxole and fluorophenyl groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-benzodioxol-5-yl cyanide: Shares the benzodioxole group but differs in other functional groups.

    N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: Contains the benzodioxole group and trifluoroacetamide moiety.

    L-Alanine, 3-[[[2-[[1-(6-nitro-1,3-benzodioxol-5-yl)ethyl]thio]ethoxy]carbonyl]amino]-: Features the benzodioxole group with additional functional groups.

Uniqueness

6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its combination of the benzodioxole, fluorophenyl, and pyrazole groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H13FN4O3

Molecular Weight

376.3 g/mol

IUPAC Name

6-amino-3-(1,3-benzodioxol-5-yl)-4-(3-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H13FN4O3/c21-12-3-1-2-10(6-12)16-13(8-22)19(23)28-20-17(16)18(24-25-20)11-4-5-14-15(7-11)27-9-26-14/h1-7,16H,9,23H2,(H,24,25)

InChI Key

SSZJYYYKQQKMGL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5=CC(=CC=C5)F

Origin of Product

United States

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